molecular formula C14H15BrN2O2S B13366878 5-bromo-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

5-bromo-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B13366878
M. Wt: 355.25 g/mol
InChI Key: ZBBQIPLDGKXPJQ-UHFFFAOYSA-N
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Description

5-bromo-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a bromine atom, two methyl groups, and a pyridinyl group attached to the benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzenesulfonamides, depending on the specific reagents and conditions used .

Scientific Research Applications

5-bromo-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.

Properties

Molecular Formula

C14H15BrN2O2S

Molecular Weight

355.25 g/mol

IUPAC Name

5-bromo-2,4-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H15BrN2O2S/c1-9-7-10(2)13(8-12(9)15)20(18,19)17-14-6-4-5-11(3)16-14/h4-8H,1-3H3,(H,16,17)

InChI Key

ZBBQIPLDGKXPJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)C)Br

Origin of Product

United States

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